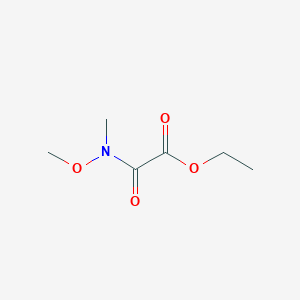

Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate

描述

Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate (CAS 139507-52-1) is an α-ketoester derivative with the molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol . Its structure features a central oxoacetate backbone substituted with an N-methoxy-N-methylamino group, which enhances its reactivity in organic synthesis. Key physicochemical properties include a moderate hydrophilicity (XLogP3 = 0.4), a polar surface area of 55.8 Ų, and four hydrogen bond acceptors . This compound is widely utilized as a building block in heterocyclic synthesis, particularly in Rhodium(III)-catalyzed C–H activation reactions for constructing indazoles . Its stability and versatility in forming covalent linkages make it valuable in medicinal and agrochemical research.

属性

IUPAC Name |

ethyl 2-[methoxy(methyl)amino]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4-11-6(9)5(8)7(2)10-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTUTKXQNSJUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Procedure

This method involves nucleophilic displacement of a chloride group from ethyl 2-chloro-2-oxoacetate by N,O-dimethylhydroxylamine. The reaction proceeds via a two-step mechanism:

-

Activation of the electrophilic center : The electron-withdrawing carbonyl group adjacent to the chloride enhances its susceptibility to nucleophilic attack.

-

Nucleophilic substitution : N,O-Dimethylhydroxylamine, deprotonated by a base (e.g., triethylamine or pyridine), displaces the chloride to form the target amide.

Typical Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0–25°C to minimize side reactions.

-

Molar Ratios : A 1:1.2 ratio of ethyl 2-chloro-2-oxoacetate to N,O-dimethylhydroxylamine hydrochloride ensures complete conversion.

Workup :

The reaction mixture is washed with aqueous HCl to remove residual base, followed by brine to eliminate organic impurities. The product is isolated via rotary evaporation and purified by recrystallization or column chromatography.

Advantages and Limitations

-

Yield : Reported yields for analogous reactions range from 65% to 78%.

-

Scalability : Suitable for gram-scale synthesis but requires careful handling of hygroscopic reagents.

-

Purity Challenges : Residual chloride or unreacted starting material may necessitate additional purification steps.

Trimethylaluminum-Mediated Transamidation of Ethyl 2-Oxoacetate

Reaction Design

This approach leverages trimethylaluminum (Me₃Al) to facilitate transamidation between ethyl 2-oxoacetate and N,O-dimethylhydroxylamine hydrochloride. Me₃Al acts as a Lewis acid, coordinating to the ester carbonyl and enhancing its electrophilicity.

Procedure :

-

Reagent Preparation : N,O-Dimethylhydroxylamine hydrochloride is suspended in anhydrous toluene under inert atmosphere.

-

Me₃Al Addition : Trimethylaluminum is added dropwise at 0°C to prevent exothermic decomposition.

-

Ester Incorporation : Ethyl 2-oxoacetate is introduced, and the mixture is refluxed at 110°C for 12–18 hours.

Key Optimization Parameters :

-

Stoichiometry : A 1:2 ratio of ester to Me₃Al ensures complete conversion.

-

Moisture Control : Strict anhydrous conditions are critical to avoid Me₃Al hydrolysis.

Performance Metrics

-

Byproducts : Trace amounts of methyl esters may form due to Me₃Al’s methylating activity.

-

Industrial Relevance : Preferred for large-scale production due to minimal purification requirements.

N,N’-Carbonyldiimidazole (CDI)-Activated Coupling

Methodology

CDI-mediated activation offers a mild alternative for synthesizing Weinreb amides from carboxylic acids. While ethyl 2-oxoacetic acid is inherently unstable, its in situ generation and immediate coupling mitigate decomposition risks.

Stepwise Protocol :

-

Acid Activation : Ethyl 2-oxoacetate’s free acid (generated via hydrolysis) is treated with CDI in THF, forming an acylimidazolide intermediate.

-

Amine Coupling : N,O-Dimethylhydroxylamine hydrochloride is added, and the mixture is stirred at room temperature for 6–12 hours.

Critical Considerations :

-

Hydrolysis Control : Partial hydrolysis of the ethyl ester must be carefully timed to avoid over-degradation.

-

Base Selection : Diisopropylethylamine (DIPEA) effectively neutralizes HCl without competing nucleophilic activity.

Efficiency and Applications

-

Functional Group Tolerance : Compatible with acid-sensitive substrates due to neutral reaction conditions.

-

Limitations : Requires anhydrous solvents and precise stoichiometry to prevent imidazolide dimerization.

Comparative Analysis of Preparation Methods

Synthetic Recommendations :

-

Small-Scale Labs : CDI activation offers reproducibility and mild conditions.

-

Industrial Settings : Trimethylaluminum-mediated transamidation balances cost and efficiency.

-

Chloride Method : Optimal for substrates tolerant of halogenated intermediates.

Mechanistic Insights and Side Reactions

Competing Pathways in Chloride Displacement

Excess base or elevated temperatures may lead to ester hydrolysis, forming 2-oxoacetic acid. This side product reacts irreversibly with N,O-dimethylhydroxylamine, reducing overall yield.

化学反应分析

Types of Reactions

Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of products .

科学研究应用

Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzyme activity or the modification of protein structures. The exact pathways involved depend on the specific biological context and the nature of the interacting molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate with analogous α-ketoesters, focusing on structural variations, synthetic applications, and biological activities.

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups: The N-methoxy-N-methylamino group in the target compound provides electron-donating effects, enhancing nucleophilic reactivity in coupling reactions. In contrast, fluorinated or chlorinated aryl substituents (e.g., in and ) introduce electron-withdrawing effects, improving stability in oxidative environments .

- Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives () exhibit PPARγ antagonism for diabetes treatment, highlighting the role of heteroaromatic substituents in receptor binding . Ethyl 2-(3-((6-chloropyridin-3-yl)methyl)-2-(nitroimino)imidazolidin-1-yl)-2-oxoacetate () demonstrates potent insecticidal activity (96% efficacy at 6.25 mg/kg), outperforming imidacloprid .

Physicochemical Properties

生物活性

Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate, with the CAS number 139507-52-1, is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 305.37 g/mol

This compound primarily functions through inhibition of dihydroorotate dehydrogenase (DHODH) , an enzyme crucial for pyrimidine synthesis. This inhibition leads to pyrimidine depletion, affecting cell cycle progression and growth in various cell lines, particularly in cancer cells. The compound's structure allows it to interact with specific binding sites on DHODH, making it a promising candidate for therapeutic applications in oncology and possibly other diseases.

Anticancer Activity

- Inhibition of Cancer Cell Growth : Studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer). The IC values indicate potent activity, particularly in cell lines with high DHODH expression .

- Differentiation Induction : In addition to its cytotoxic effects, this compound has been found to induce differentiation in certain cancer cells, which may enhance its therapeutic potential .

- Synergistic Effects : When combined with established chemotherapeutics such as doxorubicin or fludarabine, this compound has shown synergistic effects, suggesting it could enhance the efficacy of existing treatments .

Case Studies

- Study on Cancer Cell Lines : A detailed study evaluated the effects of this compound on HCT-116 and MIA PaCa-2 cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.25 µM, correlating with DHODH inhibition .

- Antifungal Screening : In another investigation focusing on antifungal agents, derivatives of similar compounds were screened against Candida species. The findings suggested that modifications to the structure could enhance antifungal efficacy, providing a pathway for future research into this compound's potential applications in antifungal therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Notable Activities |

|---|---|---|

| This compound | DHODH Inhibition | Anticancer activity; potential antifungal properties |

| Brequinar | DHODH Inhibition | Established anticancer agent; induces apoptosis |

| Leflunomide | DHODH Inhibition | Immunosuppressant; used in rheumatoid arthritis |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where a substituted aniline reacts with ethyl 2-chloro-2-oxoacetate. For example, dropwise addition of ethyl 2-chloro-2-oxoacetate to an aniline derivative (e.g., N-methoxy-N-methylamine) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature, yields the product . Optimization involves controlling stoichiometry, temperature, and purification via aqueous washes (e.g., K₂CO₃) and solvent evaporation. Adjusting equivalents of triethylamine (TEA) as a base can enhance yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ester carbonyls (~165–175 ppm) and N-methyl/methoxy groups (δ ~3.0–3.5 ppm for CH₃) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N–H/N–O vibrations (if present) .

- Mass Spectrometry (LC-MS/APCI+) : Verify molecular ion peaks (e.g., [M+H⁺] observed for analogs at m/z 245) .

Q. What are common applications of this compound in organic synthesis?

- Methodological Answer : It serves as a versatile intermediate:

- Heterocycle Synthesis : Reacts with Lawesson’s reagent to form thiazoles .

- Peptide Mimetics : The α-ketoester moiety participates in condensation reactions for amide bond formation .

- Metal Coordination : The carbonyl and amino groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic studies .

Advanced Research Questions

Q. How can computational methods elucidate non-covalent interactions (e.g., π-hole tetrel bonding) in this compound derivatives?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O···C interactions) in crystal structures .

- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to map electrostatic potential (MEP) surfaces, identifying electrophilic/nucleophilic regions .

- Atoms-in-Molecules (AIM) : Analyze bond critical points (BCPs) to confirm interaction energies (~2–5 kcal/mol for C···O tetrel bonds) .

Q. How do structural modifications (e.g., substituent effects) influence biological activity, and how can SAR studies be designed?

- Methodological Answer :

- Substituent Variation : Replace the methoxy group with halides (e.g., Cl, F) or electron-withdrawing groups to modulate bioactivity. For example, chloro-substituted analogs show enhanced antimicrobial activity (MIC ~0.43 μM against Mtb) .

- Assay Design : Test cytotoxicity (IC₅₀) in HCT-116 cells and compare with controls (e.g., doxorubicin). Use dose-response curves to calculate potency .

- Target Identification : Perform molecular docking with enzymes (e.g., HIV protease, CB2 receptors) to predict binding modes .

Q. How can contradictory data in synthesis yields or biological results be resolved?

- Methodological Answer :

- Yield Discrepancies : Re-examine reaction stoichiometry, solvent purity, or trace moisture (e.g., anhydrous DCM improves yields ).

- Biological Variability : Standardize assay protocols (e.g., cell passage number, incubation time) and validate with positive controls. For cytotoxicity, ensure consistent cell viability measurements (e.g., MTT vs. resazurin assays) .

- Analytical Cross-Check : Use orthogonal techniques (e.g., HPLC purity >95% and HRMS) to confirm compound integrity .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Studies : Conduct accelerated stability tests (25–40°C) in buffers (pH 1–12) with HPLC monitoring. Ester hydrolysis is minimized at pH 4–6 .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C for analogs) .

- Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres (N₂ or Ar) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。